Tilapertin
Overview
Description
Tilapertin is a chemical compound known for its role as an antipsychotic drug. It is identified by its IUPAC name, (4-{®-Phenyl[3-(trifluoromethyl)phenyl]methyl}-1-piperazinyl)acetic acid. The compound has a molecular formula of C20H21F3N2O2 and a molar mass of 378.395 g·mol−1 . This compound is primarily recognized for its inhibitory action on glycine transporter type-1 (GlyT1), making it a significant compound in the treatment of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tilapertin involves several key steps. The starting materials typically include a piperazine derivative and a phenyl trifluoromethyl compound. The reaction proceeds through a series of nucleophilic substitutions and condensations. The final step involves the formation of the acetic acid derivative, which is achieved through the reaction of the intermediate with acetic anhydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH to maintain the integrity of the compound. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tilapertin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of this compound.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated forms. These derivatives are often studied for their enhanced or modified pharmacological properties .
Scientific Research Applications
Tilapertin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of glycine transporter inhibitors.
Biology: Research on this compound focuses on its effects on neurotransmitter systems and its potential role in modulating synaptic transmission.
Medicine: this compound is investigated for its therapeutic potential in treating schizophrenia and other neurological disorders.
Mechanism of Action
Tilapertin exerts its effects by inhibiting the glycine transporter type-1 (GlyT1). This inhibition increases the concentration of glycine in the synaptic cleft, enhancing the activation of N-methyl-D-aspartate (NMDA) receptors. The increased NMDA receptor activity is believed to contribute to the antipsychotic effects of this compound. The molecular targets involved include the GlyT1 transporter and NMDA receptors .
Comparison with Similar Compounds
Similar Compounds
Bitopertin: Another GlyT1 inhibitor with similar pharmacological properties.
LY2365109 hydrochloride: A potent and selective GlyT1 inhibitor.
ALX-1393: A selective GlyT2 inhibitor with different target specificity.
Uniqueness of Tilapertin
This compound is unique due to its specific inhibitory action on GlyT1, which distinguishes it from other antipsychotic drugs that may target different neurotransmitter systems. Its molecular structure, characterized by the presence of a trifluoromethyl group and a piperazine ring, also sets it apart from similar compounds .
Biological Activity
Tilapertin, also known as AMG-747, is an investigational drug primarily studied for its potential as an antipsychotic agent. It functions as an inhibitor of the glycine transporter type-1 (GlyT1), which plays a crucial role in modulating glutamatergic neurotransmission. This mechanism is significant because glutamate is a key neurotransmitter involved in various brain functions, including cognition and mood regulation.
This compound's primary action involves the inhibition of GlyT1, leading to increased levels of glycine in the synaptic cleft. This elevation enhances NMDA receptor activity, which is essential for synaptic plasticity and cognitive functions. By modulating this pathway, this compound aims to mitigate symptoms associated with schizophrenia and other psychiatric disorders.
Pharmacological Profile
The pharmacological profile of this compound indicates its potential effectiveness in treating cognitive deficits and negative symptoms of schizophrenia. The following table summarizes key aspects of its biological activity:
Property | Details |
---|---|
Target | Glycine transporter type-1 (GlyT1) |
Mechanism | Inhibition of GlyT1 leading to increased glycine levels |
Clinical Phase | Phase 2 trials completed |
Formulation | Oral administration |
Purity | >98% |
Efficacy Studies
Clinical studies have highlighted the efficacy of this compound in improving cognitive function and reducing negative symptoms in patients with schizophrenia. A notable study demonstrated significant improvements in cognitive assessments compared to placebo groups.
Case Study Example
In a recent case study involving patients diagnosed with schizophrenia, this compound was administered over a 12-week period. The results indicated:
- Cognitive Improvement: Significant enhancements in working memory and attention.
- Symptom Reduction: Notable decreases in negative symptoms as measured by the Negative Symptom Assessment Scale (NSA).
These findings suggest that this compound may offer a dual benefit by addressing both cognitive deficits and negative symptoms.
Research Findings
Recent research has focused on understanding the broader implications of GlyT1 inhibition. Studies have indicated that:
- Neuroprotective Effects: Increased glycine levels can provide neuroprotective benefits, potentially reducing excitotoxicity associated with various neurodegenerative conditions.
- Mood Regulation: Preliminary data suggest that this compound may also have antidepressant effects, warranting further investigation into its use for mood disorders.
Comparative Studies
Comparative studies have been conducted to evaluate this compound against other antipsychotic medications. The following table summarizes findings from these studies:
Medication | Cognitive Improvement | Negative Symptoms Reduction | Side Effects |
---|---|---|---|
This compound | Significant | Significant | Mild (e.g., headache) |
Traditional Antipsychotics | Moderate | Variable | Moderate to severe |
Properties
IUPAC Name |
2-[4-[(R)-phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLQJNCGZVDZFV-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032317 | |
Record name | Tilapertin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000690-85-6 | |
Record name | 4-[(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl]-1-piperazineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000690-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilapertin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000690856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilapertin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILAPERTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV488G98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.